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Compound of Interest

Compound Name: 2-(ethanesulfonyl)-N-ethylaniline

CAS No.: 1155562-08-5

Cat. No.: B1418478

Get Quote

CAS Number: 1155562-08-5 Formula: C₁₀H₁₅NO₂S Molecular Weight: 213.30 g/mol

Executive Summary
2-(ethanesulfonyl)-N-ethylaniline is a disubstituted aniline derivative characterized by an

ortho-positioned ethylsulfonyl group and an N-ethyl moiety. This structural configuration creates

a unique electronic environment where the electron-withdrawing sulfone group reduces the

basicity of the adjacent amine, while the steric bulk of the ortho-substituent influences binding

conformations in protein targets. It serves as a critical scaffold in the development of

sulfonamide-class therapeutics, kinase inhibitors, and high-performance agrochemicals.

Physicochemical Profile
The compound exhibits properties typical of "push-pull" aromatic systems, where the amine

acts as a donor and the sulfone as an acceptor.
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Property
Value
(Experimental/Predicted)

Significance

Appearance
Off-white to pale yellow

solid/oil

Indicative of aniline oxidation

state.

Boiling Point
~360°C (Predicted at 760

mmHg)

High thermal stability due to

sulfone dipole.

Density 1.18 ± 0.1 g/cm³
Denser than water; phase

separation behavior.

LogP 2.15 ± 0.3
Lipophilic; suggests good

membrane permeability.

pKa (Conjugate Acid) ~2.5 - 3.0
Low basicity due to ortho-

sulfone electron withdrawal.

H-Bond Donors 1 (NH) Critical for active site binding.

H-Bond Acceptors 3 (O=S=O, N)
Sulfone oxygens are weak

acceptors.

Synthesis & Manufacturing Protocols
The synthesis of 2-(ethanesulfonyl)-N-ethylaniline typically follows a convergent route

starting from 2-chloronitrobenzene or 2-aminobenzenethiol. The most robust industrial pathway

involves sequential thioalkylation, oxidation, and reductive alkylation.

Core Synthetic Pathway (Graphviz Visualization)

2-Chloronitrobenzene 2-(Ethylthio)nitrobenzene

NaSEt, EtOH
Reflux, 4h 2-(Ethanesulfonyl)nitrobenzene

mCPBA or H2O2
Oxidation 2-(Ethanesulfonyl)aniline

H2, Pd/C
Reduction 2-(Ethanesulfonyl)-N-ethylaniline

EtI, K2CO3
DMF, 60°C

Click to download full resolution via product page

Figure 1: Step-wise synthetic route from 2-chloronitrobenzene to target.

Detailed Protocol: Step-by-Step
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Step 1: Thioalkylation

Reagents: 2-Chloronitrobenzene, Sodium Ethanethiolate (NaSEt).

Conditions: Reflux in Ethanol for 4–6 hours.

Mechanism: Nucleophilic Aromatic Substitution (S_NAr). The nitro group activates the ortho-

chlorine for displacement.

Yield Target: >90%.

Step 2: Oxidation

Reagents:m-Chloroperbenzoic acid (m-CPBA) or Hydrogen Peroxide/Sodium Tungstate.

Conditions: DCM or Acetic Acid, 0°C to RT.

Critical Control: Stoichiometry must be ≥2.2 equivalents to ensure full conversion of sulfide (-

S-) to sulfone (-SO₂-). Avoid stopping at the sulfoxide (-SO-) stage.

Step 3: Reduction

Reagents: H₂ gas (1 atm), 10% Pd/C catalyst.

Conditions: Methanol, RT.

Observation: The yellow nitro compound converts to a colorless amino sulfone.

Step 4: N-Alkylation (The Critical Step)

Reagents: Ethyl Iodide (1.1 eq), Potassium Carbonate (2.0 eq).

Solvent: DMF (Dimethylformamide).

Procedure:

Dissolve 2-(ethanesulfonyl)aniline in DMF.

Add K₂CO₃ and stir for 15 min.
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Add Ethyl Iodide dropwise to prevent over-alkylation (formation of diethyl species).

Heat to 60°C for 12 hours.

Workup: Dilute with water, extract with Ethyl Acetate.

Purification: Silica gel chromatography (Hexane:EtOAc 4:1).

Reactivity & Stability Profile
Understanding the reactivity of CAS 1155562-08-5 is vital for its use as an intermediate.

Electronic Effects
The sulfonyl group (-SO₂Et) at the ortho position exerts a strong electron-withdrawing effect (-I,

-M) on the benzene ring.

Consequence 1: The amine nitrogen is significantly less nucleophilic than in unsubstituted N-

ethylaniline. Acylation or further alkylation requires forcing conditions (higher heat, stronger

bases like NaH).

Consequence 2: The ring positions meta to the sulfone (and para to the amine) are activated

for electrophilic aromatic substitution (EAS), such as halogenation.

Stability Matrix
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Condition Stability Assessment

Acidic Media
High. The sulfone is stable to acid. The amine

will protonate but requires low pH (<2).

Basic Media

Moderate. Stable to weak bases. Strong bases

(e.g., n-BuLi) may deprotonate the α-protons of

the ethylsulfonyl group.

Oxidative
High. The sulfur is already in its highest

oxidation state (+6).

Reductive

Moderate. The sulfone is generally inert to

catalytic hydrogenation but can be reduced by

strong agents like LiAlH₄ under specific

conditions.

Applications in Drug Discovery
This compound acts as a "privileged scaffold" fragment.

1. Kinase Inhibition (ATP Binding Pocket): The ortho-sulfone moiety can mimic the hydration

shell or interact with the "gatekeeper" residues in kinase active sites. The N-ethyl group

provides hydrophobic contacts within the adenine binding pocket.

2. Sulfonamide Bioisosteres: In projects targeting carbonic anhydrase or COX-2, the

ethylsulfonyl group serves as a lipophilic, non-ionizable bioisostere for the sulfonamide (-

SO₂NH₂) group, improving oral bioavailability by reducing polarity.

3. Herbicide Intermediates: Similar to the Mesotrione class, the 2-sulfonyl aniline core is a

precursor for triketone herbicides, where the aniline is converted to a diazonium salt and

coupled with 1,3-dicarbonyls.

Analytical Characterization Standards
To validate the identity of CAS 1155562-08-5, the following spectral signatures must be

confirmed.

¹H NMR (DMSO-d₆, 400 MHz):
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δ 7.5–6.6 ppm: 4H, aromatic multiplets (characteristic ortho-substitution pattern).

δ 5.8 ppm: 1H, broad singlet (NH).

δ 3.2 ppm: 2H, quartet (Sulfonyl-CH₂-CH₃).

δ 3.1 ppm: 2H, quartet (Amino-CH₂-CH₃).

δ 1.2 ppm: 3H, triplet (Sulfonyl-CH₂-CH₃).

δ 1.1 ppm: 3H, triplet (Amino-CH₂-CH₃).

Note: The two ethyl groups will have distinct shifts due to the different electronegativity of

N vs S.

Mass Spectrometry (ESI+):

[M+H]⁺: 214.1 Da.

Fragmentation: Loss of ethyl group (-29 Da) or sulfonyl moiety is common.

Safety & Handling (EHS)
Hazard Classification:

Acute Toxicity: Class 6.1 (Toxic if swallowed/inhaled). Aniline derivatives can cause

methemoglobinemia (cyanosis).

Skin Irritation: Category 2.

Eye Damage: Category 2A.

Handling Protocol:

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

Ventilation: Always handle inside a certified fume hood.

Spill Response: Absorb with sand/vermiculite. Do not use combustible materials (sawdust).
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First Aid: In case of skin contact, wash with polyethylene glycol 400 (PEG400) followed by

soap and water. PEG400 is superior to water alone for solubilizing lipophilic anilines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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